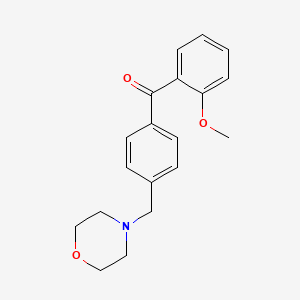

2-Methoxy-4'-morpholinomethyl benzophenone

Descripción general

Descripción

2-Methoxy-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO3 It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 2-position and a morpholinomethyl group at the 4’-position of the benzophenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-morpholinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 2-Methoxy-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to achieve the required purity levels for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-hydroxy-4’-morpholinomethyl benzophenone.

Reduction: Formation of 2-methoxy-4’-morpholinomethyl benzohydrol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methoxy-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Studied for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is exploited in photodynamic therapy for targeting cancer cells. The molecular targets include cellular membranes, proteins, and DNA, which are susceptible to oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-methoxybenzophenone:

4-Methoxybenzophenone: Used as an intermediate in organic synthesis and as a UV absorber.

2-Methoxy-4-methylphenol: Known for its antioxidant properties and used in the food industry.

Uniqueness

2-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

2-Methoxy-4'-morpholinomethyl benzophenone (commonly referred to as 2-MMBP) is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including photomedicine and environmental science. This article reviews the biological activity of 2-MMBP, focusing on its biochemical interactions, cellular effects, mechanisms of action, and implications for health and the environment.

Overview of this compound

2-MMBP is a derivative of benzophenone, characterized by the presence of a morpholinomethyl group and a methoxy substituent. This structure imparts unique properties that facilitate its interaction with biological systems. The compound is primarily studied for its role as a UV filter and its potential use in photodynamic therapy (PDT).

Enzyme Interactions

2-MMBP has been shown to interact with various enzymes, particularly cytochrome P450 (CYP) enzymes. These interactions can modulate metabolic pathways, influencing the metabolism of xenobiotics and endogenous compounds. For example, studies indicate that 2-MMBP can inhibit CYP activity, leading to altered pharmacokinetics of co-administered drugs.

Cellular Effects

The compound affects several cellular processes, including:

- Cell Signaling : Modulation of the mitogen-activated protein kinase (MAPK) pathway influences cell growth and apoptosis.

- Gene Expression : 2-MMBP alters the expression of genes involved in oxidative stress responses, impacting cellular homeostasis.

The mechanism by which 2-MMBP exerts its biological effects primarily involves its ability to absorb UV light and generate reactive oxygen species (ROS). Upon UV irradiation, 2-MMBP produces singlet oxygen and free radicals, which can induce oxidative damage to cellular components such as membranes, proteins, and DNA. This property is exploited in photodynamic therapy for targeting cancer cells.

Photodynamic Therapy Applications

In PDT, 2-MMBP acts as a photosensitizer. The generated ROS lead to apoptosis in cancer cells while sparing surrounding healthy tissues. Research has demonstrated that 2-MMBP can effectively induce cell death in various cancer cell lines under UV light exposure.

Toxicological Studies

Research has indicated that 2-MMBP may exhibit estrogenic activity in aquatic organisms. Studies on zebrafish have shown that exposure to benzophenone derivatives can disrupt endocrine functions and impair developmental processes at environmentally relevant concentrations .

| Study | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Tao et al. | Zebrafish | 10 µg/L | Neurotoxicity during development |

| Yan et al. | Chinese rare minnow | Various concentrations | Oxidative DNA damage |

| MDPI Study | Various aquatic organisms | Up to 1000 µg/L | Estrogenic activity affecting gene expression |

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A controlled study demonstrated the efficacy of 2-MMBP in inducing apoptosis in human breast cancer cells when activated by UV light. The results indicated a significant reduction in cell viability compared to untreated controls. -

Environmental Monitoring :

A study investigating the presence of benzophenones in surface waters found that 2-MMBP was detectable at levels that could impact aquatic life. The research highlighted the need for monitoring these compounds due to their potential endocrine-disrupting effects.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGICXHJZMUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642618 | |

| Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-68-1 | |

| Record name | (2-Methoxyphenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.